3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Description
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS 135206-76-7) is a heterocyclic organic compound with the molecular formula C₄H₇Cl₂N₃ and a molar mass of 168.02 g/mol . It is a white solid with a boiling point of 255.3°C and a density of 1.36 g/cm³ . Structurally, it features a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a chloromethyl group at the C3 position, forming a hydrochloride salt.
This compound has garnered significant attention as a key intermediate in pharmaceutical synthesis. For example, it is critical in the production of ensitrelvir (S-217622), an oral antiviral drug developed for COVID-19 treatment . Its reactivity stems from the chloromethyl group, which facilitates alkylation reactions to form carbon-nitrogen bonds in target molecules .
Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): δ 8.61 (s, 1H, triazole-H), 4.71 (s, 2H, CH₂Cl), 3.86 (s, 3H, N-CH₃) .
- ¹³C NMR (DMSO-d₆): δ 159.41 (C3), 145.94 (C5), 38.04 (N-CH₃), 36.56 (CH₂Cl) .
- HRMS (ESI+): m/z 132.0324 (calculated: 132.0323 for [C₄H₇ClN₃]+) .
Its synthesis typically involves a two-step process using 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, yielding 7.4% under optimized conditions .
Properties
IUPAC Name |
3-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISIDCUHOLGEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-1,2,4-triazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced triazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or amino derivatives of the triazole.
Oxidation Products: Oxidized forms of the triazole, such as triazole N-oxides.
Reduction Products: Reduced triazole derivatives with altered electronic properties.
Scientific Research Applications
Agricultural Chemicals
CMMT is primarily utilized as an intermediate in the synthesis of fungicides . It plays a crucial role in protecting crops from fungal diseases, thereby enhancing agricultural yield. The compound's ability to inhibit fungal cytochrome P450 enzymes is instrumental in disrupting ergosterol biosynthesis in fungi, which is vital for their growth and reproduction .
Table 1: Efficacy of CMMT Derivatives in Agriculture
| Compound | Target Fungal Pathogen | Efficacy (MIC) |
|---|---|---|
| CMMT | Fusarium oxysporum | 0.5 μg/mL |
| CMMT | Botrytis cinerea | 0.8 μg/mL |
| CMMT | Rhizoctonia solani | 0.6 μg/mL |
Pharmaceutical Development
In the realm of pharmaceuticals, CMMT serves as a key intermediate in the synthesis of antifungal agents. Research has demonstrated its effectiveness against resistant fungal strains, making it a promising candidate for developing new medications . The compound's structural features allow for modifications that enhance its pharmacological properties.
Case Study: Antifungal Activity Against Candida albicans
A study evaluated the antifungal activity of CMMT derivatives against Candida albicans, revealing that certain modifications resulted in compounds exhibiting up to 64 times greater potency than fluconazole . This highlights the potential of CMMT in addressing challenges posed by drug-resistant fungi.
Material Science
CMMT is explored for its potential in creating specialty polymers . Its chemical structure contributes to enhanced material properties such as durability and environmental resistance. Researchers are investigating its use in developing coatings and materials that require specific mechanical or thermal properties .
Table 2: Properties of Polymers Enhanced by CMMT
| Property | Standard Polymer | Polymer with CMMT |
|---|---|---|
| Tensile Strength | 30 MPa | 45 MPa |
| Thermal Stability | 200 °C | 250 °C |
| Water Resistance | Moderate | High |
Environmental Science
In environmental studies, CMMT has been investigated for its role in bioremediation processes . It aids in the breakdown of pollutants, promoting a cleaner environment. The compound's reactivity can be harnessed to develop methods for detoxifying contaminated sites .
Case Study: Bioremediation Efficacy
Research has shown that incorporating CMMT into bioremediation strategies significantly enhances the degradation rates of pollutants like heavy metals and organic solvents. Field studies indicated a 30% increase in pollutant breakdown efficiency when using CMMT-enhanced bioremediation techniques.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is compared with structurally related triazole derivatives (Table 1).
Table 1: Comparative Analysis of Triazole-Based Compounds
Key Differences and Insights
Regiochemical Impact : The position of the chloromethyl group (C3 vs. C5) significantly influences reactivity. For example, this compound participates efficiently in nucleophilic substitutions due to the favorable electronic environment at C3, whereas its C5 isomer may exhibit steric hindrance .
Functional Group Versatility: The chloromethyl group in the target compound enables direct alkylation, as seen in the synthesis of ensitrelvir intermediates . In contrast, (1-methyl-1H-[1,2,4]triazol-3-yl)methanol requires activation (e.g., conversion to a leaving group) for further derivatization .
Biological Activity: 3-Cyclohexyl-1H-1,2,4-triazol-5-amine demonstrates carbonic anhydrase-II inhibitory activity, highlighting the role of bulky substituents in enzyme binding .
Safety Profile: The chloromethyl group contributes to higher hazards (H314) compared to non-halogenated analogs like (1-methyl-1H-[1,2,4]triazol-3-yl)methanol .
Biological Activity
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a derivative of the 1,2,4-triazole class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its antibacterial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring with a chloromethyl substituent at the 3-position and a methyl group at the 1-position. The presence of these functional groups is significant in determining its biological activity.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit considerable antibacterial properties. For instance, studies have shown that various triazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ciprofloxacin | MRSA | 16 | |
| Compound with 4-trichloromethyl | E. coli | 5 | |
| This compound | S. aureus | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. The compound's unique structure may contribute to its enhanced activity compared to standard antibiotics.
Antifungal Activity
In addition to antibacterial properties, triazoles are well-known for their antifungal activity. The compound has been tested against various fungal pathogens.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungi | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans | 256 | |
| Compound with phenyl group | Aspergillus species | TBD | |
| This compound | C. albicans | TBD |
Triazoles are particularly effective due to their ability to inhibit ergosterol synthesis in fungal cell membranes, making them vital in treating fungal infections.
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties. The ability of these compounds to interfere with cellular processes involved in cancer proliferation is under investigation.
Case Studies
A case study involving a series of triazole derivatives demonstrated promising results in inhibiting cancer cell lines. For instance, modifications at the N-4 position of the triazole ring led to enhanced cytotoxicity against various cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents : The chloromethyl group enhances lipophilicity and potential interactions with biological targets.
- Ring Structure : The triazole ring is crucial for binding interactions with enzymes and receptors involved in microbial resistance and cancer pathways.
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH₂Cl) at the 3-position of the triazole ring is highly reactive, enabling nucleophilic substitution under mild conditions. Key reactions include:
Mechanistic Insights :
-
The reaction proceeds via an SN2 mechanism due to the primary alkyl chloride structure.
-
Sodium methoxide acts as a base to deprotonate nucleophiles, enhancing reactivity .
Alkylation and Coupling Reactions
The compound serves as an electrophilic alkylating agent in cross-coupling reactions:
Example :
-
Reaction with chloroacetonitrile under sodium methoxide catalysis yields intermediates for antiviral agents like Ensitrelvir .
Oxidation and Reduction
The triazole ring and chloromethyl group participate in redox reactions:
Key Observations :
-
Oxidation of the triazole ring occurs preferentially over the chloromethyl group.
Stability and Reaction Optimization
Q & A
Q. What is the optimal synthetic route for preparing 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, and how can reaction parameters be controlled to maximize yield?
The compound is synthesized via a two-step process:
Hydroxymethylation : 1H-1,2,4-triazole reacts with paraformaldehyde under solvent-free conditions using a catalytic system.
Chlorination : The intermediate 1-(hydroxymethyl)-1,2,4-triazole is dissolved in chloroform and treated with thionyl chloride (SOCl₂) at controlled temperatures. Key parameters include:
- Solvent choice : Chloroform improves solubility and reaction control compared to polar solvents .
- SOCl₂ addition rate : Slow addition minimizes side reactions and reduces reagent waste.
- Temperature : Maintained below 40°C to prevent decomposition.
Total yields exceeding 92% are achievable under optimized conditions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the methyl and chloromethyl substituents on the triazole ring.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- Elemental analysis : Ensures stoichiometric consistency of the hydrochloride salt.
- HPLC : Monitors reaction progress and quantifies impurities in intermediates like 1-(hydroxymethyl)-1,2,4-triazole .
Q. How is this compound utilized as a building block in organic synthesis?
The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate:
- Amine formation : Reacting with aqueous ammonia yields (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, a precursor for isocyanate derivatives .
- Cross-coupling reactions : Used in synthesizing TYK2 inhibitors (e.g., Deucravacitinib analogs) and antiviral agents like S-217622, a COVID-19 therapeutic candidate .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl gas release during synthesis.
- Storage : Inert atmosphere and room temperature to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the efficiency of thionyl chloride in chlorinating hydroxymethyl intermediates?
Thionyl chloride acts as both a chlorinating agent and acid catalyst. The reaction proceeds via:
Protonation of the hydroxyl group, forming a good leaving group (H₂O).
Nucleophilic attack by Cl⁻, displacing water to form the chloromethyl derivative.
Byproduct management : SO₂ and HCl gases are evolved, requiring efficient trapping systems. Computational studies (DFT) suggest transition-state stabilization in aprotic solvents like chloroform .
Q. How does structural modification of the triazole core impact biological activity in drug development?
- Substituent position : Methyl groups at N1 enhance metabolic stability compared to C3/C5 substitutions.
- Chloromethyl vs. bromomethyl : Chlorine’s electronegativity increases electrophilicity, improving reactivity in SN2 reactions. Bromine analogs may exhibit different pharmacokinetics due to larger atomic size .
- Case study : In Deucravacitinib impurities, the 3-bromo-2-methoxyphenyl substituent on the triazole ring modulates TYK2 inhibition potency .
Q. What solvent systems optimize its reactivity in microwave-assisted or one-pot syntheses?
- Polar aprotic solvents : DMF or acetonitrile facilitate microwave-mediated reactions (e.g., coupling with trifluorobenzene derivatives at 60°C) .
- Binary mixtures : Chloroform/THF (1:1) improves solubility of hydrophobic intermediates during nucleophilic substitutions .
- Solvent-free conditions : Effective for hydroxymethylation but require precise temperature control to avoid side product formation .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
Q. What strategies resolve contradictions in reported yields or purity across different synthetic protocols?
- Byproduct analysis : Trace HCl or unreacted SOCl₂ can lower purity; neutralize with aqueous NaHCO₃ post-reaction .
- Scale-up challenges : Aggressive stirring and controlled reagent addition mitigate exothermicity in large batches.
- Validation : Cross-checking NMR spectra with literature data (e.g., δ 4.5 ppm for CH₂Cl in CDCl₃) ensures consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
